molecular formula C10H9Cl3N2 B2515592 3-phenyl-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole CAS No. 28006-41-9

3-phenyl-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole

Cat. No. B2515592
CAS RN: 28006-41-9
M. Wt: 263.55
InChI Key: VGCATEYJRKTHTI-UHFFFAOYSA-N
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Description

“3-phenyl-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole” is a chemical compound with the molecular formula C9H5Cl3N2O . It is also known as "3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole" .


Synthesis Analysis

The synthesis of this compound has been reported in a study . The 1-p-tosyl-2-pyrazolines were obtained from the cyclocondensation reaction of 4-alkyl (aryl)-4-alkoxy-1,1,1-trichloroalk-3-en-2-ones .


Molecular Structure Analysis

The molecular weight of this compound is 263.51 . The SMILES string representation is ClC(Cl)(Cl)C1=NC(C2=CC=CC=C2)=NO1 .

Scientific Research Applications

  • Synthesis and Structural Analysis

    • Pyrazole compounds, including variants of 3-phenyl-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole, have been synthesized using different acids. Their structures were characterized by X-ray crystal structure determination, revealing specific dihedral angles between pyrazole and substituted rings (Loh et al., 2013).
  • Role as an Intermediate in Synthesis

    • 3-phenyl-1H-pyrazole, a related compound, is a key intermediate in synthesizing biologically active compounds. Various derivatives have been synthesized and optimized for potential applications in cancer therapy and molecular targeted therapy (Liu, Xu, & Xiong, 2017).
  • Antimicrobial Properties

    • Certain derivatives of 3-phenyl-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole have shown antimicrobial properties. For instance, compounds synthesized by condensation/cyclisation reactions exhibited antibacterial activity against various bacteria (Prabhudeva et al., 2017).
  • Application in Fluorescence Studies

    • Pyrazoline derivatives, closely related to 3-phenyl-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole, have been studied for their fluorescence properties. The effect of different solvents on their fluorescence was investigated, providing insights into their potential use in spectroscopic applications (Ibrahim et al., 2016).
  • Molecular and Structural Characterization

    • Studies have focused on the molecular structure, tautomerism, and spectral analysis of pyrazole derivatives, which include 3-phenyl-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole. These investigations are crucial for understanding the compound's behavior in different conditions and its potential applications (Arbačiauskienė et al., 2018).
  • Potential in Antidepressant Therapy

    • Research has explored the antidepressant activity of pyrazole derivatives. This indicates a potential application in developing new therapeutic agents for treating depression (Mathew, Suresh, & Anbazhagan, 2014).
  • Application in Synthesis of Pyrazolines

    • The compound has been used in the synthesis of pyrazolines, highlighting its role as an important intermediate in the creation of compounds with potential biological activities (Lim, Dolzhenko, & Dolzhenko, 2014).

Mechanism of Action

While the specific mechanism of action for this compound is not well-documented, similar compounds have been found to target enzymes like mycobacterial leucyl-tRNA synthetase (LeuRS) and methionyl-tRNA synthetase (MetRS) .

properties

IUPAC Name

3-phenyl-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl3N2/c11-10(12,13)9-6-8(14-15-9)7-4-2-1-3-5-7/h1-5,9,15H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCATEYJRKTHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NN=C1C2=CC=CC=C2)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole

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